Cas no 516-79-0 (Ergosta-5,7-dien-3-ol,(3b)-)

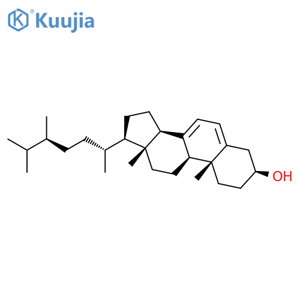

Ergosta-5,7-dien-3-ol,(3b)- structure

Product Name:Ergosta-5,7-dien-3-ol,(3b)-

Ergosta-5,7-dien-3-ol,(3b)- Properties

Names and Identifiers

-

- Ergosta-5,7-dien-3-ol,(3b)-

- 22,23-Dihydroergosterol Discontinued

- Δ

- δ

- 22,23-Dihydroergosterol

- 22,23-dihydroergosterol, non-irradiated

- 24-Methylcholesta-5,7-dien-3-β

- 24S-Methylcholesta-5,7-dien-3β

- 5,7-Ergostadien-3β

- 5,7-Ergostadienol

- Dihydroergosterol

- Ergosta-5,7-dien-3β

- -ol

- Provitamin D4

- Ergosta-5,7-dien-3-ol

- NS00044140

- DTXSID60965924

- .delta.5,7-Ergostadienol

- Q27135518

- 516-79-0

- Delta(5,7)-ergostadien-3beta-ol

- 24S-Methylcholesta-5,7-dien-3beta-ol

- .DELTA.5,7-Ergostadien-3.beta.-ol

- SCHEMBL5133206

- (3S,9S,10R,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

- Ergosta-5,7-dien-3-ol #

- Ergosta-5,7-dien-3beta-ol

- Ergosta-5,7-dien-3-ol, (3.beta.)-

- AZW48AYG7C

- 24S-Methylcholesta-5,7-dien-3.beta.-ol

- (3.BETA.)-ERGOSTA-5,7-DIEN-3-OL

- CHEBI:66918

- 5,7-Ergostadien-3.beta.-ol

- Ergosta-5,7-dien-3.beta.-ol

- LMST01031027

- (3S,9S,10R,13R,14R,17R)-17-((2R,5S)-5,6-DIMETHYLHEPTAN-2-YL)-10,13-DIMETHYL-2,3,4,9,11,12,14,15,16,17-DECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-3-OL

- (3beta)-ergosta-5,7-dien-3-ol

- 24-Methylcholesta-5,7-dien-3-.beta.-ol

- UNII-AZW48AYG7C

- 24-methylcholesta-5,7-dien-3-beta-ol

- delta(5,7)-Ergostadienol

- ergosta-5,7-dien-3betabeta-ol

- 22-dihydroergosterol

- EINECS 208-226-3

- (24S)24-Methylcholesta-5,7-dien-3beta-ol

- CS-0997744

- HY-N12595

-

- InChIKey: ZKQRGSXITBHHPC-VVQHAZRASA-N

- Inchi: InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18-20,22,24-26,29H,7-8,11-17H2,1-6H3/t19-,20+,22-,24+,25-,26-,27-,28+/m0/s1

- SMILES: CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Computed Properties

- Exact Mass: 398.354866087g/mol

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 5

- Monoisotopic Mass: 398.354866087g/mol

- Heavy Atom Count: 29

- Complexity: 672

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 8

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 8.2

- Topological Polar Surface Area: 20.2Ų

Experimental Properties

- LogP: 7.55480

- PSA: 20.23000

- Refractive Index: 1.532

- Boiling Point: 502.1°Cat760mmHg

- Flash Point: 217.2°C

- Density: 0.99

Ergosta-5,7-dien-3-ol,(3b)- Suppliers

Chengdu Biopurify Phytochemicals Ltd.

(CAS:516-79-0)

MR./MRS.:HE DAN DAN

Phone:15928576055

Email:sales@biopurify.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:516-79-0)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

Ergosta-5,7-dien-3-ol,(3b)- Related Literature

-

Tong Wang,Chuanguo Ma,Yuyuan Hu,Shujing Guo,Ge Bai,Guolong Yang,Ruinan Yang Food Funct. 2023 14 5465

-

2. 52. The application of the method of molecular rotation differences to steroids. Part VIII. 22(23)-Dihydroergosterol DD. H. R. Barton,J. D. Cox J. Chem. Soc. 1949 219

-

3. Synthetic uses of steroidal ring B diene protection: 22,23-dihydroergosterolDerek H. R. Barton,A. A. Leslie Gunatilaka,Tsutomu Nakanishi,Henri Patin,David A. Widdowson,Brian R. Worth J. Chem. Soc. Perkin Trans. 1 1976 821

-

4. CCXC.—Studies in the sterol group. Part VI. Di-hydroergosterol and the formation of isomeridesIsidor Morris Heilbron,Frank Johnstone,Frank Stuart Spring J. Chem. Soc. 1929 2248

-

5. Unsaturated steroids. Part 8. Synthesis of ergosta-5,7-diene-1α,3β-diol, the 4,4-dimethyl analogue, and 4,4-dimethylergosta-5,7-dien-3β-olRiaz Ahmad,David Hands,Sai L. Leung,John M. Midgley,Hany Safwat,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1978 74

-

6. 213. The application of the method of molecular rotation differences to steroids. Part I. Naturally occurring sterols and their simple derivativesD. H. R. Barton J. Chem. Soc. 1945 813

-

7. 213. The application of the method of molecular rotation differences to steroids. Part I. Naturally occurring sterols and their simple derivativesD. H. R. Barton J. Chem. Soc. 1945 813

-

8. Unsaturated steroids. Part 7. A simple synthesis of 22,23-dihydroergosterolDavid J. Curry,John M. Midgley,Sai L. Leung,Robert Watt,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1977 822

-

9. Unsaturated steroids. Part I. Synthesis of 22,23-dihydroergosterolJitka Brynjolffssen,David Hands,John M. Midgley,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1976 826

-

10. (22S)-hydroxyvitamin D4Douglas R. Crump,Dudley H. Williams,Bohumil Pelc J. Chem. Soc. Perkin Trans. 1 1973 2731

Related Categories

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives

516-79-0 (Ergosta-5,7-dien-3-ol,(3b)-) Related Products

- 63283-36-3(CALCIDIOL)

- 19356-17-3(CALCIDIOL)

- 50-14-6(Vitamin D2)

- 57-87-4(Ergosterol)

- 67-97-0(Cholecalciferol)

- 67-96-9(dihydrotachysterol crystalline)

- 434-16-2(7-Dehydrocholesterol)

- 1715-86-2(Cholesta-5,7,24-trien-3-ol,(3b)-)

- 22350-41-0(Cyclohexanol,3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1S,3E)-)

- 36149-00-5(9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,(3b,5E,7E)- (9CI))

Recommended suppliers

Nantong Boya Environmental Protection Technology Co., Ltd

Gold Member

CN Supplier

Bulk

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Member

CN Supplier

Reagent

http://www.chongdachem.com

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Member

CN Supplier

Bulk

Shanghai Jinhuan Chemical CO., LTD.

Gold Member

CN Supplier

Bulk

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Member

CN Supplier

Reagent

http://www.chemnorm.com